N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide is a dibenzo-oxazepine derivative featuring a seven-membered oxazepine ring fused to two benzene groups. The molecule is substituted with two methyl groups at positions 8 and 10 on the oxazepine core and a 3,5-dimethoxybenzamide moiety at position 2.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-7-22-20(9-14)26(2)24(28)19-12-16(6-8-21(19)31-22)25-23(27)15-10-17(29-3)13-18(11-15)30-4/h5-13H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQHJHQMGLUZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of dibenzo-heterocyclic carboxamides. Key structural analogs and their differentiating features are outlined below:
Core Heteroatom Variations
- Thiazepine vs. Oxazepine Cores: The substitution of sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and metabolic stability. In contrast, the oxazepine core in the target compound may improve metabolic resistance due to reduced susceptibility to oxidative metabolism .
Substituent Modifications
Position 8 and 10 Substituents :
The 8,10-dimethyl groups on the oxazepine core distinguish the target compound from analogs like 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide , which features a propyl group at position 10. Methyl substituents likely reduce steric hindrance, favoring receptor accessibility compared to bulkier alkyl chains .- 4-Methylbenzenesulfonamide (e.g., N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide): Sulfonamide groups introduce strong hydrogen-bonding capacity, which may enhance target affinity but reduce oral bioavailability .
Physicochemical and Pharmacokinetic Properties
The table below summarizes key differences:
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Research Implications and Gaps
While structural analogs demonstrate dopamine receptor antagonism (e.g., IC50 values in the nanomolar range for thiazepine derivatives ), the target compound’s biological profile remains uncharacterized. Comparative studies should prioritize:
- Receptor Binding Assays : Testing affinity for D2 vs. off-target receptors (e.g., serotonin receptors).
- ADMET Profiling : Assessing metabolic stability, CYP inhibition, and bioavailability relative to analogs.
Q & A
Q. How are toxicity and off-target effects systematically evaluated?
- Methodology :
- In Vitro Hepatocyte Assays : CYP450 inhibition (e.g., CYP3A4) and mitochondrial toxicity (Seahorse XF Analyzer) .
- hERG Patch Clamp : Assesses cardiac risk (IC₅₀ >10 μM preferred) .
- In Vivo Tox : 28-day rodent studies with histopathology (liver/kidney) and hematology .
Q. What formulation strategies improve solubility for in vivo studies?
- Methodology :
- Nanoemulsions : Use of TPGS-1000 or Labrafil® to achieve >1 mg/mL solubility .
- Solid Dispersions : Amorphous forms with HPMC-AS or PVP-VA64 (Tg >50°C) .
- Prodrug Design : Phosphate ester derivatives for enhanced aqueous stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
